(4-fluoro-3-methylphenyl)hydrazine hydrochloride
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Overview
Description
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 and a molecular weight of 176.62 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
(4-Fluoro-3-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-fluoro-3-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride: Similar in structure but with an additional methyl group at the 5-position.
(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride: Similar in structure but with a methoxy group instead of a methyl group.
4-Fluorophenylhydrazine hydrochloride: Lacks the methyl group present in (4-fluoro-3-methylphenyl)hydrazine hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .
Properties
CAS No. |
21686-17-9 |
---|---|
Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(4-fluoro-3-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
NGMUFGQLFKCUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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